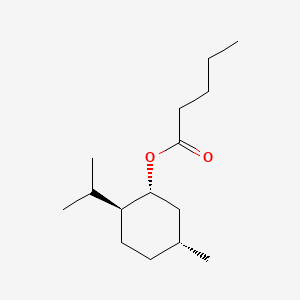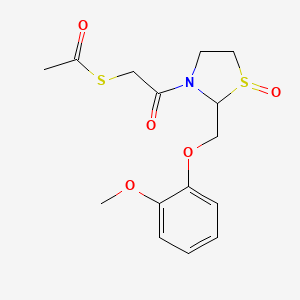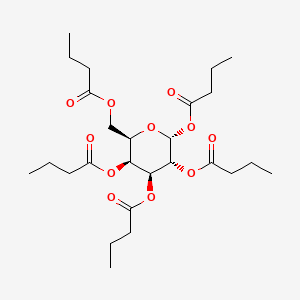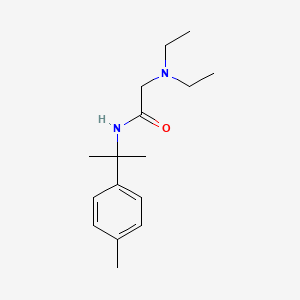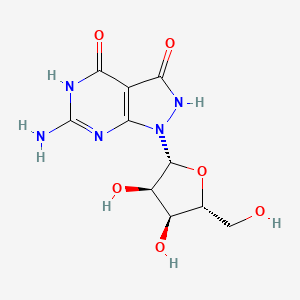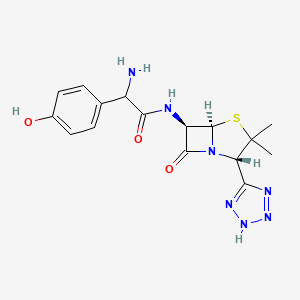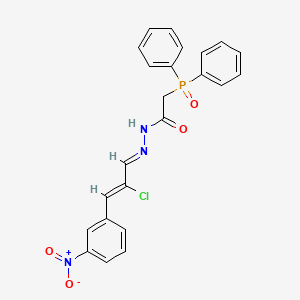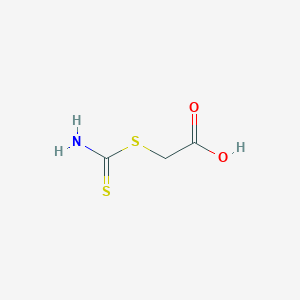
Thiocarbamoylthioacetic acid
説明
Thiocarbamoylthioacetic acid is a compound with the chemical formula R₂NC(X)YCH₂C(O)OH, where X and Y are sulfur atoms. This compound is known for its role as a plant growth regulator and its ability to enhance the biocidal activity of triorganotin entities when the carboxylato anion is covalently bonded to the triorganotin cation .
準備方法
Synthetic Routes and Reaction Conditions
Thiocarbamoylthioacetic acid can be synthesized through the reaction of dithiocarbaminates with monochloroacetic acid. The reaction typically involves heating the reactants in a polar solvent, resulting in the formation of this compound . Another method involves the acylation of thiols (thiolation) to produce thioesters and thioacids .
Industrial Production Methods
Industrial production of this compound often involves the use of concentrated hydrochloric acid to cyclize the synthesized acids into corresponding thiazolidones . This method is preferred due to its efficiency and the high yield of the desired product.
化学反応の分析
Types of Reactions
Thiocarbamoylthioacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert this compound into thiols.
Substitution: The compound can participate in substitution reactions, where the thiocarbamoylthio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted this compound derivatives. These products have various applications in organic synthesis and industrial processes .
科学的研究の応用
Thiocarbamoylthioacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioesters and thioacids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of thiocarbamoylthioacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, as a plant growth regulator, it may interact with plant hormones or signaling pathways to promote growth and development .
類似化合物との比較
Similar Compounds
Similar compounds to thiocarbamoylthioacetic acid include:
Dithiocarbaminates: These compounds are used as reagents for metal cations and have similar chemical properties.
Thioesters: Thioesters are synthesized through similar thiolation reactions and have comparable applications in organic synthesis.
Uniqueness
This compound is unique due to its dual role as a plant growth regulator and a biocidal activity enhancer. Its ability to form stable complexes with triorganotin entities sets it apart from other similar compounds .
特性
IUPAC Name |
2-carbamothioylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S2/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZHKOZDQLZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579850 | |
| Record name | (Carbamothioylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29596-83-6 | |
| Record name | Thiocarbamoylthioacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029596836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Carbamothioylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOCARBAMOYLTHIOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZYT4XE64L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



